Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine
Description
Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further linked to a 2-methylcyclopentyl group
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(2-methylcyclopentyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H24N2/c1-10-6-4-7-11(10)12-8-5-9-13(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
PHAMRXZERMSOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of dimethylamine with a suitable precursor. One common method is the reaction between dimethylamine and acrylonitrile to produce dimethylaminopropionitrile, followed by hydrogenation to yield the desired amine . The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas under pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the desired physiological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine include:
- Dimethylaminopropylamine
- Trimethylamine
- Diethylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural arrangement, which imparts specific chemical and physical properties. The presence of the 2-methylcyclopentyl group, in particular, influences its reactivity and interaction with other molecules, making it a valuable compound for specialized applications .
Biological Activity
Dimethyl({3-[(2-methylcyclopentyl)amino]propyl})amine, with the CAS number 1465971-92-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological functions, and relevant case studies.
- Molecular Formula : C₁₃H₂₈N₂
- Molecular Weight : 212.37 g/mol
- Structure : The compound features a dimethylamino group attached to a propyl chain with a 2-methylcyclopentyl substituent, which may influence its biological activity.
This compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. Its structure suggests potential activity as a selective serotonin reuptake inhibitor (SSRI) or as a modulator of adrenergic receptors.
Pharmacological Studies
-
Neurotransmitter Interaction :
- Studies indicate that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for mood regulation and has implications in treating depression and anxiety disorders.
-
Receptor Binding Affinity :
- Research utilizing radiolabeled ligand binding assays has shown that compounds analogous to this compound exhibit significant affinity for serotonin receptors (5-HT receptors) and norepinephrine transporters (NET).
- Case Studies :
Toxicological Profile
The safety data for this compound indicates potential acute toxicity upon ingestion or skin contact. It is classified as harmful if swallowed and toxic upon skin contact .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
